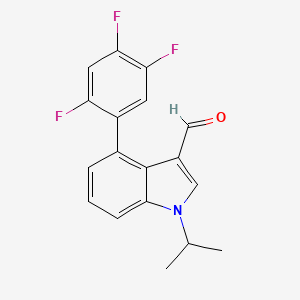
1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde
Descripción general
Descripción
1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This particular compound is characterized by the presence of an isopropyl group, a trifluorophenyl group, and a carbaldehyde group attached to the indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the isopropyl and trifluorophenyl groups. The final step involves the formylation of the indole to introduce the carbaldehyde group.
Preparation of Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Isopropyl Group: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a trifluorophenyl boronic acid with a halogenated indole derivative in the presence of a palladium catalyst.
Formylation: The final step involves the formylation of the indole using Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Condensation: Amines, hydrazines
Major Products
Oxidation: 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carboxylic acid
Reduction: 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Condensation: Imines, hydrazones
Aplicaciones Científicas De Investigación
1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde depends on its specific application and target. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the indole core can interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde can be compared with other indole derivatives and trifluorophenyl-containing compounds:
Indole Derivatives: Compounds such as 1-methyl-1H-indole-3-carbaldehyde and 1-benzyl-1H-indole-3-carbaldehyde share the indole core but differ in the substituents attached to the indole ring.
Trifluorophenyl-Containing Compounds: Compounds such as 4-(trifluoromethyl)benzonitrile and 4-(trifluoromethyl)benzaldehyde share the trifluorophenyl group but differ in the functional groups attached to the benzene ring.
The uniqueness of this compound lies in the combination of the indole core, the isopropyl group, and the trifluorophenyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-propan-2-yl-4-(2,4,5-trifluorophenyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO/c1-10(2)22-8-11(9-23)18-12(4-3-5-17(18)22)13-6-15(20)16(21)7-14(13)19/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSETYTOTKOOCHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CC=C21)C3=CC(=C(C=C3F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


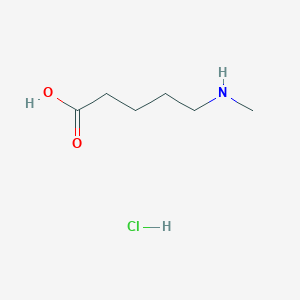
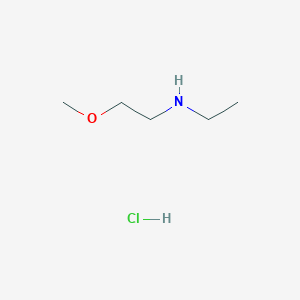

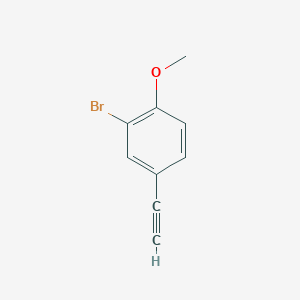
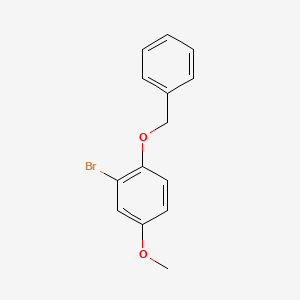
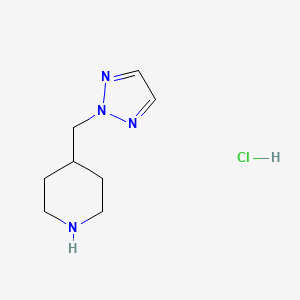

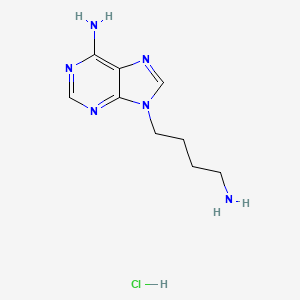
![2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride](/img/structure/B1446856.png)
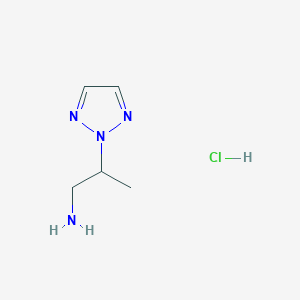
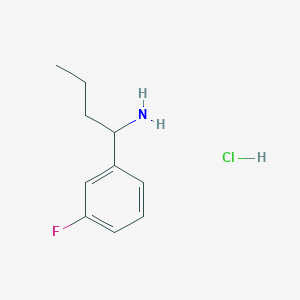
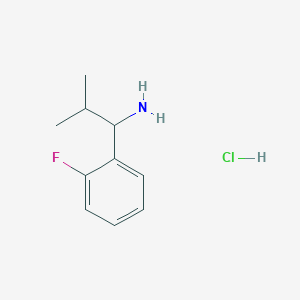
![5-Azoniaspiro[4.4]nonane Iodide](/img/structure/B1446860.png)

